Valeric Acid (Pentanoic Acid) is a straight-chain alkyl carboxylic acid with the formula CH3(CH2)3COOH. [] It is a naturally occurring compound, found in various plants like valerian and produced by gut microbiota as a postbiotic. [, ] In scientific research, valeric acid serves as a model for small carboxylic acids and is studied for its potential use in diverse applications, including energy, materials, and agriculture.
Valeric acid can be derived from both natural and synthetic sources. Naturally, it is found in the essential oil of valerian root (Valeriana officinalis) and in the fermentation products of various microorganisms. It is classified under the category of aliphatic carboxylic acids, specifically as a saturated fatty acid due to its straight-chain structure without double bonds.
The synthesis of valeric acid can be achieved through several methods:
Valeric acid has a linear structure characterized by a five-carbon chain with a carboxylic functional group at one end. The structural formula can be represented as:
The molecular structure allows for hydrogen bonding due to the presence of the carboxyl group, which contributes to its solubility in water and other polar solvents.
Valeric acid participates in various chemical reactions typical for carboxylic acids:
The mechanism of action for valeric acid primarily relates to its role in biochemical pathways within living organisms. As a fatty acid, it can be metabolized through β-oxidation in mitochondria, producing acetyl-CoA which enters the citric acid cycle for energy production.
Valeric acid exhibits several important physical and chemical properties:
Valeric acid has diverse applications across various fields:
Valeric acid (pentanoic acid, C₅H₁₀O₂) is a straight-chain, saturated alkyl carboxylic acid. It exists as a colorless, oily liquid with a pungent, unpleasant odor reminiscent of stale cheese [1] [2] [4]. Its molecular structure comprises a five-carbon aliphatic chain terminating in a carboxyl group (–COOH). Key physicochemical properties include:
Table 1: Physicochemical Properties of Valeric Acid
Property | Value |
---|---|
Molecular Formula | C₅H₁₀O₂ |
Molecular Weight | 102.13 g/mol |
Melting Point | −34.5°C |
Boiling Point | 185°C |
Density (25°C) | 0.930 g/cm³ |
pKa | 4.82 |
Water Solubility (20°C) | 40 g/L |
Flash Point | 86°C |
Valeric acid exhibits structural isomerism due to variations in carbon chain branching. The four primary isomers are:
Plant Biosynthesis:Valeric acid accumulates in the roots of Valeriana officinalis (valerian) and Angelica archangelica, where it is esterified to volatile compounds. Extraction involves boiling roots with water or sodium carbonate to hydrolyze esters into free valeric acid [1] [6]. These plants biosynthesize valerate via:
Microbial Biosynthesis:Anaerobic bacteria (e.g., Clostridia, Megasphaera massiliensis) produce valeric acid through:
Oxo Process:This dominant industrial method involves:
Levulinic Acid Conversion:Levulinic acid (LA), derived from biomass hydrolysis, serves as a renewable feedstock:
Table 2: Industrial Synthesis Methods for Valeric Acid
Method | Feedstock | Catalyst | Conditions | Yield/Selectivity |
---|---|---|---|---|
Oxo Process | 1-Butene + Syngas | Rh/Co complexes | 150°C, 50 bar | >90% n-valeric acid |
Levulinic Acid Hydrogenation | Biomass-derived LA | Zr-mesoSBA-15 | 250°C, 30 bar H₂ | 68% selectivity |
Microbial Fermentation | Glucose/Waste | Clostridia spp. | Anaerobic, 37°C | 5–15 g/L |
Biomass Fermentation:Crude glycerol (biodiesel byproduct) or wastewater solids are fermented by Halomonas hydrothermalis or Burkholderia sp., yielding PHA copolymers with valerate units. This route remains limited by low titers (<20 g/L) [6] [9].
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